molecular formula C10H20O2 B1247213 (2S)-2-Ethylhexyl acetate

(2S)-2-Ethylhexyl acetate

Cat. No.: B1247213
M. Wt: 172.26 g/mol
InChI Key: WOYWLLHHWAMFCB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Ethylhexyl acetate is the enantiopure form of a common ester, offering distinct value in research fields that depend on stereochemistry. Its primary research applications stem from its role as a chiral building block or a stereochemically defined fragrance compound. In asymmetric synthesis and catalysis, researchers utilize this specific (S)-enantiomer to study and influence the stereochemical outcome of reactions, as the chiral center can direct the formation of new asymmetric centers in target molecules (source) . In the field of flavor and fragrance chemistry, this compound is of significant interest for investigating structure-odor relationships. Enantiomers can have different olfactory properties, and studying the pure (S)-form allows researchers to precisely map its sensory characteristics and receptor interactions, which is crucial for developing high-value specialty aromas (source) . Furthermore, it serves as a standard in chiral chromatography for method development and analysis, helping to separate and quantify enantiomeric mixtures. As a solvent, its chirality may be exploited in specialized polymer and material science applications where stereoregularity affects material properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-ethylhexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYWLLHHWAMFCB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50373-28-9
Record name (+)-2-Ethylhexyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50373-28-9
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Record name (+)-2-Ethylhexyl acetate
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Record name (+)-2-ethylhexyl acetate
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Advanced Synthetic Methodologies for 2s 2 Ethylhexyl Acetate

Chemoenzymatic Synthesis of (2S)-2-Ethylhexyl Acetate (B1210297)

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful approach for the synthesis of chiral compounds like (2S)-2-Ethylhexyl acetate. These methods leverage the high selectivity of enzymes, particularly lipases, to achieve specific chemical transformations.

Exploration of Lipase-Catalyzed Esterification Reactions

Lipase-catalyzed esterification is a cornerstone of chemoenzymatic synthesis for esters. Lipases, a class of hydrolytic enzymes, can function in organic solvents to catalyze the formation of ester bonds. mdpi.com This approach is considered a greener alternative to traditional chemical synthesis due to milder reaction conditions and reduced waste. researchgate.net

The synthesis of 2-ethylhexyl esters has been successfully demonstrated using various lipases. For instance, the esterification of 2-ethylhexanol with fatty acids has been achieved using immobilized lipase (B570770) from Candida sp. 99-125. researchgate.net In one study, using petroleum ether as the solvent and silica (B1680970) gel to remove water, a 91% esterification degree was achieved for 2-ethylhexyl palmitate. researchgate.net Another study on the synthesis of 2-ethylhexyl palmitate utilized lipase Fermase CALB 10000 in a solvent-free system, achieving a conversion of up to 96.56% with the aid of ultrasound technology. scielo.brscielo.br

The choice of lipase is critical for reaction efficiency. Lipases from Candida antarctica (specifically Novozym 435) and Rhizomucor miehei are frequently employed due to their high activity and stability. researchgate.net Research has shown that the reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where inhibition by both the alcohol and acid substrates can occur. researchgate.net The selection of an appropriate solvent can mitigate substrate inhibition and enhance reaction rates. nih.gov

Table 1: Comparison of Lipase-Catalyzed Synthesis of 2-Ethylhexyl Esters

Lipase Source Substrates Solvent Key Findings Reference
Candida sp. 99-125 2-Ethylhexanol, Palmitic Acid Petroleum Ether 91% esterification degree. researchgate.net researchgate.net
Fermase CALB 10000 2-Ethylhexanol, Palmitic Acid Solvent-free 96.56% conversion with ultrasound. scielo.brscielo.br scielo.brscielo.br
Rhizomucor miehei Ethanol (B145695), Isovaleric Acid Hexane Follows Ping-Pong Bi-Bi mechanism with substrate inhibition. researchgate.net researchgate.net
Candida antarctica B 2-Ethylhexanol, Oleic Acid Solvent-free Investigated for non-phthalate plasticizer production. researchgate.net researchgate.net

Biocatalyst Immobilization and Reactor Design for this compound Production

To enhance the industrial viability of enzymatic esterification, immobilization of the biocatalyst is a crucial step. researchgate.net Immobilization improves enzyme stability, allows for easy separation from the reaction product, and enables reuse of the biocatalyst, which is often a significant cost factor. nih.govmdpi.com Common immobilization techniques include adsorption, covalent bonding, entrapment, and encapsulation. researchgate.net

Various support materials have been explored for lipase immobilization, including chitosan (B1678972), graphene oxide, and macroporous resins like Lewatit® and Purolite®. nih.govplos.org Chitosan is a popular choice due to its low cost, biocompatibility, and high mechanical strength. plos.org The combination of chitosan with graphene oxide has been shown to enhance the physical strength and thermal stability of the support beads. plos.org

Reactor design is also critical for optimizing production. Packed bed bioreactors with recirculation systems have been effectively used for the large-scale synthesis of 2-ethylhexyl esters. researchgate.net In one such system for producing 2-ethylhexyl palmitate, a lipase from Candida sp. 99–125 was immobilized on a fabric membrane. researchgate.net This setup allowed for continuous operation over 30 batches with an average esterification yield of about 95%. researchgate.net The removal of water, a byproduct of esterification, is essential to drive the reaction towards completion. This can be achieved by using molecular sieves or by operating the reactor under reduced pressure. researchgate.netresearchgate.net Another advanced reactor concept is the simulated moving bed reactor (SMBR), which integrates reaction and in-situ product removal, thereby overcoming equilibrium limitations and improving conversion. acs.org

Enantioselective Biotransformations for this compound

A key advantage of using enzymes is their inherent enantioselectivity, which allows for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.net In the context of this compound, this involves the selective acylation of one enantiomer of 2-ethylhexanol from a racemic mixture.

Lipases are widely used for the enantioselective transesterification of racemic alcohols. mdpi.com For example, lipases from Burkholderia cepacia and Candida rugosa have been used for the kinetic resolution of (R,S)-1-phenylethanol, achieving high enantiomeric excess (ee) of the product. mdpi.com The choice of acyl donor, such as vinyl acetate or isopropenyl acetate, and the reaction medium can significantly influence the enantioselectivity and conversion. mdpi.com The use of ionic liquids as part of a two-phase system with organic solvents like n-heptane has been shown to enhance both the enantioselectivity and the operational stability of the lipase. mdpi.com

While direct studies on the enantioselective synthesis of this compound are less common in the provided search results, the principles of enantioselective biotransformation are well-established for similar chiral esters. The cytochrome P450cam enzyme has demonstrated stereoselectivity in the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid, preferentially producing the (R)-enantiomer. acs.org This indicates the potential for enzymatic systems to differentiate between the enantiomers of 2-ethylhexyl derivatives. The synthesis of the enantiomers of 2-ethylhexanoic acid has been accomplished via asymmetric synthesis using chiral auxiliaries, highlighting the importance of stereochemistry in the biological activity of these compounds. nih.gov

Asymmetric Chemical Synthesis Pathways to this compound

Asymmetric chemical synthesis provides an alternative to enzymatic methods for producing enantiomerically pure compounds. This approach relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Catalyst Development for Stereoselective Esterification

The development of chiral catalysts for asymmetric esterification has been a significant area of research. chemistryviews.org These catalysts can facilitate the kinetic resolution of racemic alcohols by selectively promoting the esterification of one enantiomer. chemistryviews.org

One approach involves the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts. pnas.org Chiral NHCs can catalytically generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then undergo highly enantioselective reactions. pnas.org Another strategy employs chiral palladium(II) complexes for the catalytic asymmetric synthesis of branched allylic esters from prochiral allylic alcohols. nih.gov These reactions can achieve high yields and enantiomeric purity with excellent branched-to-linear product ratios. nih.gov

For the direct asymmetric esterification of carboxylic acids and alcohols, chiral nucleophilic organocatalysts have been developed. chemistryviews.org For example, (R)-(+)-N-Methylbenzoguanidine has been used as a catalyst for the enantiodivergent synthesis of both enantiomers of certain biologically active compounds. chemistryviews.org While specific examples for this compound were not detailed in the search results, these methodologies represent the state-of-the-art in asymmetric esterification and could be applied to its synthesis.

Reaction Mechanism Studies in Asymmetric Synthesis of this compound

Understanding the reaction mechanism is crucial for optimizing asymmetric synthetic methods. For the esterification of acetic acid with 2-ethylhexanol catalyzed by a solid acid catalyst like Amberlyst 36, the reaction has been shown to follow a pseudo-homogeneous, second-order reversible reaction model. dergipark.org.tr

In catalytic asymmetric esterifications, the mechanism often involves the formation of a chiral intermediate. For instance, with palladium(II) catalysts, the reaction of prochiral (Z)-allylic alcohols proceeds through a trichloroacetimidate (B1259523) intermediate, which then undergoes an enantioselective SN2′ substitution with a carboxylic acid. nih.gov

Computational studies can provide valuable insights into the structure of intermediates and transition states. In the case of N-heterocyclic carbene-catalyzed reactions, computational methods have been used to investigate the structure of the catalytically generated ester enolate, revealing its preferred conformation. pnas.org Such mechanistic understanding is vital for the rational design of more efficient and selective chiral catalysts for the synthesis of compounds like this compound.

Optimization of Reaction Conditions for Enantiomeric Excess in this compound Synthesis

The synthesis of this compound with high enantiomeric excess is a key objective, often achieved through enzymatic kinetic resolution. This process relies on the stereoselectivity of lipases to preferentially acylate one enantiomer of a racemic mixture of 2-ethylhexanol, leaving the other enantiomer in excess. The optimization of reaction parameters is crucial to maximize both the conversion and the enantiomeric excess (ee) of the desired (S)-enantiomer.

Several factors significantly influence the enantioselectivity and reaction rate of this enzymatic process. These include the choice of lipase, the acyl donor, the solvent, temperature, and the molar ratio of substrates. Lipases from various microbial sources, such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas cepacia (PSL or PLF), have been successfully employed for the resolution of racemic 2-ethylhexanol and its derivatives. researchgate.netunipd.it The use of immobilized lipases is particularly advantageous as it facilitates catalyst recovery and reuse, contributing to a more sustainable and cost-effective process. nih.gov

The selection of the acyl donor is another critical parameter. Vinyl acetate is often favored as it results in an irreversible transesterification reaction, which drives the equilibrium towards product formation and can lead to high enantiomeric excess. researchgate.netumw.edu The reaction medium also plays a pivotal role. While the reaction can be performed in organic solvents like MTBE, solvent-free systems are increasingly being explored to align with green chemistry principles. unipd.itscielo.br In some cases, the addition of small amounts of co-solvents like 2-propanol and tert-butanol (B103910) to an aqueous buffer has been shown to enhance enantioselectivity. unipd.it

Temperature control is a key strategy for modulating the enantioselectivity of the lipase-catalyzed resolution. researchgate.net Lowering the reaction temperature can often improve the enantiomeric excess, although it may also decrease the reaction rate. Therefore, a trade-off between enantioselectivity and reaction time must be considered to determine the optimal temperature.

The following table summarizes the key parameters and their effects on the enzymatic resolution for producing enantiomerically enriched 2-ethylhexyl acetate precursors.

ParameterEffect on Enantiomeric Excess (ee)Effect on Reaction RateNotes
Lipase Type Varies significantly between different lipases (e.g., CAL-B, PSL). researchgate.netunipd.itDependent on the specific activity of the lipase.Immobilized lipases offer advantages for reuse. nih.gov
Acyl Donor Vinyl acetate often leads to higher ee due to irreversible reaction. researchgate.netumw.eduCan influence the overall reaction kinetics.
Solvent Can be modulated by the choice of organic solvent or by using solvent-free systems. unipd.itscielo.brSolvent choice affects substrate solubility and enzyme activity.
Temperature Lower temperatures generally increase enantioselectivity. researchgate.netLower temperatures decrease the reaction rate.An optimal temperature balances ee and reaction time.
Substrate Molar Ratio Excess of one substrate can drive the reaction forward.Can impact the equilibrium and overall conversion.

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrap.net Key areas of focus include the use of solvent-free synthesis, renewable feedstocks, and maximizing atom economy while minimizing waste.

Solvent-Free Synthesis Approaches

Solvent-free synthesis is a cornerstone of green chemistry, offering numerous advantages such as reduced environmental impact, lower costs, and often, enhanced reaction efficiency. ijrap.netijrpr.com In the context of this compound production, eliminating organic solvents minimizes the generation of volatile organic compounds (VOCs) and simplifies downstream processing. ijrap.netresearchgate.net

Enzymatic esterification is particularly well-suited for solvent-free conditions. rsc.org The reaction can be carried out using the neat substrates, with the alcohol reactant sometimes serving as the solvent. acs.org Lipase-catalyzed synthesis of various esters, including those similar in structure to 2-ethylhexyl acetate, has been successfully demonstrated in solvent-free systems, achieving high conversion rates. scielo.brrsc.org For instance, the synthesis of 2-ethylhexyl palmitate has been optimized in a solvent-free system using ultrasound technology, which can enhance reaction rates. scielo.br The use of immobilized lipases is common in these systems, allowing for easy separation and recycling of the biocatalyst. mdpi.comum.es The direct interaction between reactants in a solvent-free environment can lead to higher reaction rates and improved yields due to increased reactant concentration. ijrpr.com

Utilization of Renewable Feedstocks for this compound Precursors

A key aspect of greening the synthesis of this compound is the use of renewable feedstocks for its precursors, 2-ethylhexanol and acetic acid. Traditionally, these are derived from petrochemical sources. resourcewise.comresearchgate.net

Renewable 2-Ethylhexanol: Lignocellulosic biomass is a promising renewable source for the production of 2-ethylhexanol. researchgate.netdntb.gov.ua Bio-based 2-ethylhexanol can be synthesized from intermediates derived from biomass, such as ethanol, butanol, butyraldehyde, and syngas. researchgate.netmdpi.com For example, ethanol produced from the fermentation of sugars derived from biomass can be converted to n-butyraldehyde, which then undergoes aldol (B89426) condensation and hydrogenation to yield 2-ethylhexanol. researchgate.net Another route involves the direct conversion of biomass-derived isobutanol. mdpi.com The use of biomass-derived 2-ethylhexanol can significantly reduce the carbon footprint of the final product. researchgate.net Castor oil is another potential non-food feedstock for bio-based 2-ethylhexanol. echemi.com

Renewable Acetic Acid: Acetic acid can also be produced from renewable resources, moving away from the conventional methanol (B129727) carbonylation process that relies on fossil fuels. coherentmarketinsights.comgoogle.com Bio-fermentation, where microorganisms convert feedstocks like corn starch, sugar cane, and lignocellulose into acetic acid, is a leading sustainable method. coherentmarketinsights.com Pyrolysis of biomass is another route to produce acetic acid from renewable carbon sources. google.com Additionally, research is exploring the synthesis of renewable acetic acid from CO2 and lignin. rsc.org

Atom Economy and Waste Minimization in this compound Processes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com In the synthesis of this compound via esterification, the primary byproduct is water. This reaction inherently has a high atom economy, as most of the atoms from the reactants (2-ethylhexanol and acetic acid) are incorporated into the final product.

The environmental impact of a process can be quantified using green metrics such as the E-factor (Environmental Factor) and mass intensity. mdpi.comrsc.org The E-factor is the ratio of the mass of waste to the mass of the product. mdpi.com Solvent-free enzymatic synthesis of esters has been shown to have a low E-factor, indicating a more environmentally friendly process. rsc.org For example, in the enzymatic synthesis of cinnamyl butyrate, a similar ester, the E-factor was calculated to be 4.76, demonstrating the green nature of the process. rsc.org By focusing on high-yield, catalytic, and solvent-free methods, the production of this compound can align with the goals of waste minimization and high atom economy.

Green Chemistry PrincipleApplication in this compound SynthesisResearch Findings
Solvent-Free Synthesis Enzymatic esterification using neat reactants. rsc.orgHigh conversions and yields have been achieved for similar esters in solvent-free systems, often enhanced by ultrasound. scielo.brrsc.org
Renewable Feedstocks Use of bio-based 2-ethylhexanol and acetic acid.2-Ethylhexanol can be derived from lignocellulosic biomass via intermediates like ethanol and butanol. researchgate.netdntb.gov.ua Acetic acid can be produced through bio-fermentation of sugars or biomass pyrolysis. coherentmarketinsights.comgoogle.com
Atom Economy & Waste Minimization High atom economy of the esterification reaction. Use of reusable immobilized lipase catalysts. mdpi.comum.esEnzymatic processes demonstrate low E-factors and high atom efficiency, indicating minimal waste generation. mdpi.comrsc.org

Process Intensification and Scale-Up Strategies for this compound Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.com For the synthesis of this compound, process intensification strategies can significantly improve the efficiency and economic viability of production, particularly during scale-up.

One promising approach for process intensification in esterification reactions is the use of reactive chromatography, specifically in a simulated moving bed reactor (SMBR). acs.org This technology combines reaction and separation in a single unit, which can overcome equilibrium limitations by continuously removing the products from the reaction zone. acs.org A study on the synthesis of 2-ethylhexyl acetate using an SMBR demonstrated the potential for achieving nearly quantitative conversion and high purity. acs.org The simulation results indicated that an eight-column SMBR could achieve high productivity with a specific desorbent requirement. acs.org

Another strategy for process intensification is the use of novel reactor designs, such as pulsed loop reactors. Research on the synthesis of 2-ethylhexyl caprylate/caprate, a similar ester, in a pulsed loop reactor showed that optimizing parameters like vacuum pressure, temperature, and oscillation speed could lead to high conversion (98%) and yield (89%). upm.edu.my The use of low vacuum pressure in this system also significantly reduced the total heat duty, leading to energy savings. upm.edu.my

Continuous flow reactors also represent a significant advancement for the scale-up of chemical syntheses, including the production of this compound. unife.it Continuous flow systems offer several advantages over batch reactors, including better heat and mass transfer, improved safety, and more consistent product quality. The enzymatic synthesis of esters has been successfully scaled up in continuous systems. For instance, the lipase-mediated synthesis of 2-ethylhexyl-p-methoxycinnamate was successfully scaled up from a lab-scale reaction to a 400-mL reaction size, achieving high bioconversion. researchgate.net

The use of alternative energy sources, such as microwave irradiation, can also intensify the synthesis process. nih.gov Microwave-assisted enzymatic synthesis of 2-ethylhexyl palmitate has been shown to significantly shorten reaction times and improve enzyme activity, with the immobilized enzyme demonstrating excellent reusability. nih.gov

The table below outlines various process intensification strategies and their potential benefits for the synthesis of this compound.

Process Intensification StrategyDescriptionPotential Benefits for Scale-Up
Simulated Moving Bed Reactor (SMBR) Integrates reaction and adsorptive separation to overcome equilibrium limitations. acs.orgHigh conversion and purity, continuous operation, increased productivity. acs.org
Pulsed Loop Reactor A novel reactor design that can be optimized for various reaction parameters. upm.edu.myHigh conversion and yield, reduced energy consumption, cost savings. upm.edu.my
Continuous Flow Reactor Enables continuous production with better process control. unife.itImproved heat and mass transfer, enhanced safety, consistent product quality, easier scale-up. unife.it
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate the reaction. nih.govShorter reaction times, increased enzyme activity, potential for energy savings. nih.gov

Sophisticated Analytical Techniques for 2s 2 Ethylhexyl Acetate Elucidation

Advanced Chromatographic Resolution of (2S)-2-Ethylhexyl Acetate (B1210297) Enantiomers

Chromatographic techniques are fundamental in the separation and quantification of the enantiomers of 2-ethylhexyl acetate. The development of specialized chiral stationary phases has enabled high-resolution separation, which is critical for assessing enantiomeric purity.

Chiral Gas Chromatography (GC) Method Development and Validation

Chiral Gas Chromatography (GC) stands as a powerful tool for the enantiomeric separation of volatile compounds like 2-ethylhexyl acetate. The development of effective chiral GC methods often involves the derivatization of the corresponding alcohol, 2-ethylhexanol, to enhance enantiomeric recognition on a chiral stationary phase (CSP).

One successful approach involves the acetylation of chiral alcohols, which can significantly improve the separation factor (α) of the resulting enantiomeric esters on a chiral GC column. nih.gov For instance, research has demonstrated that the acetylation of various chiral alcohols leads to better resolution compared to the free alcohols. nih.gov A study utilizing a CP Chirasil-DEX CB column, which is a modified β-cyclodextrin bonded to a dimethylpolysiloxane, showed excellent separation for a range of chiral acetates. nih.gov While this specific study highlighted impressive separation factors for 2-pentyl acetates (α = 3.00) and 2-hexyl acetates (α = 1.95), the principle is directly applicable to the analysis of (2S)-2-ethylhexyl acetate. nih.gov The validation of such methods is crucial and typically follows guidelines from bodies like the International Conference on Harmonisation to ensure reliability and reproducibility. science.gov

Parameter Value/Condition Reference
Column Type CP Chirasil-DEX CB (modified β-cyclodextrin) nih.gov
Carrier Gas Hydrogen nih.gov
Injector Temp. 230°C nih.gov
Detector Temp. 250°C nih.gov
Separation Factor (α) for 2-hexyl acetates 1.95 nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for determining the enantiomeric purity of chiral compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice. The separation is achieved through the use of chiral stationary phases (CSPs) that exhibit stereoselective interactions with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for their broad applicability in resolving a vast array of chiral molecules. science.govmdpi.com These CSPs can be used in both normal-phase and reversed-phase modes. For instance, a CHIRALPAK AD-RH column has been successfully used in a reversed-phase method with a mobile phase of water-isopropanol-acetonitrile to separate enantiomers. science.gov The development of a chiral HPLC method requires careful optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. science.gov The enantiopurity of this compound can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Parameter Typical Value/Condition Reference
Column Type Polysaccharide-based (e.g., CHIRALPAK) science.govmdpi.com
Mobile Phase Alkane-alcohol mixtures or aqueous-organic mixtures science.gov
Detection UV or Refractive Index Detector science.gov
Validation According to ICH guidelines science.gov

Preparative Enantioseparation Techniques for this compound

While analytical chromatography focuses on quantification, preparative chromatography aims to isolate pure enantiomers on a larger scale. Techniques like preparative HPLC and supercritical fluid chromatography (SFC) are utilized for this purpose. These methods employ larger columns and higher flow rates to process significant quantities of the racemic mixture.

Polysaccharide-based chiral stationary phases are also favored in preparative separations due to their high loading capacity. mdpi.com Another approach for preparative enantioseparation is the use of liquid-liquid extraction with a chiral co-extractant. For example, derivatives of tartaric acid have been used in combination with other extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA) for the enantioseparation of various chiral compounds. researchgate.net This method relies on the formation of diastereomeric complexes with different distribution coefficients between two immiscible liquid phases. researchgate.net Such techniques are crucial for obtaining enantiomerically pure this compound for further stereospecific studies and applications.

Spectroscopic Investigations of this compound Stereochemistry

Spectroscopic methods provide detailed information about the three-dimensional structure of molecules, making them invaluable for the elucidation of stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to distinguishable signals for the enantiomers.

For instance, the ¹H NMR spectrum of racemic 2-ethylhexyl acetate would show a complex pattern of signals. spectrabase.com However, in the presence of a chiral auxiliary, the corresponding protons in the (R) and (S) enantiomers can exhibit different chemical shifts, allowing for the determination of enantiomeric excess. Furthermore, advanced NMR techniques can provide through-space correlations that help in confirming the relative and absolute stereochemistry, especially when compared with computational models. While direct NMR data for this compound is available, its use for stereoisomer differentiation often requires these specialized approaches. spectrabase.comspectrabase.comumw.edu

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Studies

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. rsc.orgwikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign), this technique is a definitive method for assigning the absolute configuration. wikipedia.orgnih.gov The experimental VCD spectrum is typically compared with a theoretically calculated spectrum, often using density functional theory (DFT), for a known stereoisomer. wikipedia.org A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of this compound.

ORD, which measures the change in the angle of plane-polarized light as a function of wavelength, is another classical chiroptical method. rsc.org Together with Electronic Circular Dichroism (ECD), ORD can be used to determine the stereochemistry of chiral compounds. nih.govrsc.org These techniques are complementary to VCD and can provide additional confidence in the stereochemical assignment. nih.gov The combination of these powerful spectroscopic methods offers a robust approach to fully characterize the stereochemistry of this compound. researchgate.net

Mass Spectrometry Fragmentation Analysis for Structural Confirmation (beyond basic identification)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) mass spectrometry is commonly employed. In this method, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. It is important to note that standard EI-MS does not differentiate between enantiomers; therefore, the mass spectrum of this compound is identical to that of its (2R) enantiomer and the racemic mixture. scispec.co.th

The molecular ion (M⁺˙) peak for 2-ethylhexyl acetate (C₁₀H₂₀O₂) is expected at an m/z of 172, corresponding to its molecular weight. nist.gov However, the molecular ion is often of low abundance or absent in the spectra of esters, which tend to fragment readily. massbank.eulibretexts.org The fragmentation pattern provides a veritable fingerprint for the molecule, allowing for detailed structural confirmation beyond simple mass identification. The energetic instability of the molecular ion leads to its decomposition into smaller, more stable charged fragments and neutral losses. libretexts.org

Key fragmentation pathways for 2-ethylhexyl acetate include:

Alpha-cleavage: Bonds adjacent to the carbonyl group are susceptible to cleavage. The most prominent peak in the spectrum, the base peak, is observed at m/z 43 . massbank.eu This peak corresponds to the highly stable acylium ion, [CH₃CO]⁺, formed by the cleavage of the C-O bond between the carbonyl carbon and the alkoxy oxygen. libretexts.org

McLafferty-type Rearrangement: A characteristic fragmentation for esters involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This results in the elimination of a neutral alkene and the formation of a charged enol. For 2-ethylhexyl acetate, this rearrangement leads to the elimination of 2-ethyl-1-hexene (B155198) (C₈H₁₆) and the formation of a protonated acetic acid fragment. However, a more significant rearrangement involves the loss of a neutral acetic acid molecule (CH₃COOH, 60 Da) from the molecular ion, leading to a prominent peak at m/z 112 (172 - 60). massbank.eu This fragment corresponds to the 2-ethylhexene cation radical [C₈H₁₆]⁺˙.

Alkoxy Chain Fragmentation: The 2-ethylhexyl portion of the molecule also undergoes significant fragmentation. Cleavage of the C-C bond at the branching point can lead to the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 143, or the loss of a butyl radical (•C₄H₉) to form an ion at m/z 115. Further fragmentation of the alkyl chain results in a series of characteristic hydrocarbon ions. Prominent peaks are observed at m/z 83, 70, 57, 56, 55, and 41 , corresponding to various alkenyl and alkyl cations. massbank.eu For example, the peak at m/z 57 is characteristic of a C₄H₉⁺ ion (butyl cation). libretexts.org

The detailed analysis of these fragment ions and their relative abundances allows for unambiguous confirmation of the 2-ethylhexyl acetate structure.

Table 1: Prominent Electron Ionization (EI) Mass Spectrometry Fragments for 2-Ethylhexyl Acetate This interactive table details the major mass-to-charge ratios (m/z), their relative intensities, and the proposed ionic structures from the EI-MS analysis of 2-ethylhexyl acetate.

Data sourced from MassBank database, record JP001530. massbank.eu

Hyphenated Techniques for Comprehensive Characterization of this compound

To achieve a comprehensive characterization of a specific stereoisomer like this compound, a separation technique must be combined, or "hyphenated," with a spectroscopic detection method. saspublishers.comresearchgate.net This approach is essential because while mass spectrometry provides structural data, it cannot distinguish between enantiomers on its own. The most powerful and widely used hyphenated technique for this purpose is Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) . nih.govazom.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For the specific analysis of this compound, the critical component is the use of a chiral stationary phase (CSP) within the GC column. wiley.com

The process unfolds in two key stages:

Chiral Gas Chromatographic Separation: A mixture containing both (2S)- and (2R)-2-Ethylhexyl acetate is injected into the GC. As the volatile esters travel through the capillary column, they interact with the chiral stationary phase. CSPs, such as those based on derivatized cyclodextrins or chiral polysiloxanes (e.g., Chirasil-L-Val), create a chiral environment. nih.govwiley.com This environment allows for the formation of transient, short-lived diastereomeric complexes between the enantiomers and the CSP. azom.com Because these diastereomeric complexes have different thermodynamic stabilities, one enantiomer interacts more strongly with the stationary phase than the other, causing them to travel through the column at different rates and elute at distinct retention times. wiley.com This provides a baseline separation of the (2S) and (2R) forms.

Mass Spectrometric Detection and Identification: As each separated enantiomer elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is ionized and fragmented as described in section 3.2.3. The mass spectrometer records a full mass spectrum for the compound eluting at each specific retention time. By analyzing the mass spectrum of the peak corresponding to the retention time of the (2S) enantiomer, its chemical identity is unequivocally confirmed. azom.com The resulting spectrum will show the characteristic fragments of 2-ethylhexyl acetate (e.g., m/z 43, 57, 70, 112), verifying the structure. massbank.eu

The combination of these techniques provides a wealth of information that neither can alone. The chromatogram gives the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) by comparing the integrated peak areas of the two enantiomers, while the mass spectrum confirms the molecular structure of the compound responsible for each peak. scispec.co.thumw.edu This comprehensive characterization is vital in fields such as asymmetric synthesis, where determining the stereochemical outcome of a reaction is paramount. wiley.comdigitellinc.com

Table 2: Summary of Hyphenated Technique for this compound Analysis This interactive table summarizes the components and outcomes of using Chiral GC-MS for the comprehensive characterization of this compound.

Lack of Specific Research Data Precludes In-Depth Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry data specifically for the this compound enantiomer. While general information regarding the physical properties and synthesis of the racemic mixture of 2-ethylhexyl acetate is accessible, detailed quantum chemical calculations, molecular dynamics simulations, and reaction mechanism predictions for the (2S) stereoisomer are not present in the public domain. Consequently, a detailed, scientifically accurate article adhering to the requested outline cannot be generated at this time.

General principles of computational chemistry could be used to speculate on the likely behavior of this molecule. However, such an approach would not be based on published, peer-reviewed data for this compound and would therefore not meet the standards of a scientifically accurate and authoritative article. The strict adherence to the provided outline, which necessitates specific research findings, cannot be fulfilled without the foundational scientific studies.

Therefore, until specific computational and theoretical research on this compound is conducted and published, it is not possible to provide a thorough and scientifically validated article on the topics outlined.

Theoretical and Computational Chemistry of 2s 2 Ethylhexyl Acetate

Reaction Mechanism Predictions for (2S)-2-Ethylhexyl Acetate (B1210297) Synthesis and Transformation.

Transition State Characterization and Activation Energy Calculations

The enantioselective synthesis of (2S)-2-Ethylhexyl acetate, likely achieved through kinetic resolution or asymmetric catalysis, involves diastereomeric transition states that dictate the stereochemical outcome. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing these transition states and calculating their corresponding activation energies.

Transition State Geometry:

The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. For an enantioselective esterification or transesterification reaction leading to this compound, the geometry of the transition state is crucial. In a catalyzed reaction, the transition state assembly would involve the substrate (e.g., 2-ethylhexanol and an acetylating agent), and a chiral catalyst. The non-covalent interactions, such as hydrogen bonding and steric hindrance, between the catalyst and the substrates in the two competing diastereomeric transition states (one leading to the (S)-enantiomer and the other to the (R)-enantiomer) are responsible for the enantioselectivity. nih.govacs.org

Computational modeling can elucidate the precise three-dimensional arrangement of atoms in these transition states. For instance, in a lipase-catalyzed synthesis, the transition state would involve the formation of a tetrahedral intermediate. DFT calculations can model this intermediate and the surrounding amino acid residues of the enzyme's active site to understand the origin of enantioselectivity.

Activation Energy Calculations:

The activation energy (Ea) is the minimum energy required for a reaction to occur. The difference in activation energies (ΔEa) between the two diastereomeric transition states determines the enantiomeric excess (ee) of the product. A larger ΔEa leads to a higher ee.

The nudged elastic band (NEB) method, in conjunction with DFT, is a common approach to locate the minimum energy path and determine the activation energy of a reaction. aps.org For the enantioselective synthesis of this compound, one would calculate the activation energies for the formation of both the (S) and (R) enantiomers.

Table 1: Hypothetical Activation Energies for the Enantioselective Acetylation of 2-Ethylhexanol

Transition StateCatalyst SystemComputational MethodCalculated Activation Energy (kcal/mol)
TS leading to (S)-2-Ethylhexyl acetateChiral Phosphoric AcidDFT (B3LYP/6-31G)15.2
TS leading to (R)-2-Ethylhexyl acetateChiral Phosphoric AcidDFT (B3LYP/6-31G)17.5

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from computational studies.

Catalytic Mechanism Elucidation for Enantioselective Synthesis

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of enantioselective catalytic reactions. wikipedia.org For the synthesis of this compound, a plausible route is the enantioselective transesterification of a simple acetate ester with racemic 2-ethylhexanol, catalyzed by a chiral entity.

Proposed Catalytic Cycle:

A hypothetical catalytic cycle for the enantioselective synthesis of this compound using a chiral catalyst (e.g., a chiral Lewis acid or a lipase) can be proposed and investigated computationally. The cycle would likely involve the following key steps:

Catalyst-Substrate Complexation: The chiral catalyst preferentially binds to one enantiomer of 2-ethylhexanol.

Nucleophilic Attack: The activated alcohol attacks the acetylating agent, proceeding through a diastereomeric transition state.

Product Formation and Catalyst Regeneration: The this compound is formed, and the catalyst is regenerated to participate in the next cycle.

DFT calculations can be used to model each step of this catalytic cycle, providing insights into the geometries and energies of all intermediates and transition states. This allows for a detailed understanding of how the chiral catalyst controls the stereoselectivity of the reaction. For instance, analysis of the catalyst-substrate complex can reveal the key interactions that lead to the preferential activation of one enantiomer of the alcohol. nih.govnih.gov

Table 2: Key Interatomic Distances in a Hypothetical Transition State for the Enantioselective Synthesis of this compound

Interacting AtomsInteraction TypeCalculated Distance (Å)
Catalyst-H --- O-AlcoholHydrogen Bond1.85
C-Carbonyl --- O-AlcoholBond Formation2.10
Catalyst-Steric Group --- Ethyl Group of AlcoholSteric Repulsion3.50

Note: This table presents hypothetical data to illustrate how computational chemistry can quantify key geometric parameters in a transition state.

Prediction of Spectroscopic Properties of this compound

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their characterization and the determination of their absolute configuration. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy. nih.govmdpi.com By comparing the computationally predicted NMR spectra with experimental data, one can confirm the structure of the molecule. For chiral molecules, the formation of diastereomeric derivatives with a chiral solvating agent can lead to separable NMR signals for the enantiomers, a phenomenon that can also be modeled computationally.

Vibrational Spectroscopy (IR and VCD):

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for determining the absolute configuration of chiral molecules. wikipedia.orgnih.govresearchgate.net

Computational methods can predict the IR and VCD spectra of this compound. The calculated VCD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer. By comparing the calculated VCD spectrum of a specific enantiomer with the experimentally measured spectrum, the absolute configuration of the synthesized molecule can be unambiguously determined. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted ValueComputational Method
¹³C NMR Chemical Shift (C=O)170.5 ppmDFT/GIAO
¹H NMR Chemical Shift (CH-O)4.05 ppmDFT/GIAO
IR Stretching Frequency (C=O)1735 cm⁻¹DFT (B3LYP/6-31G)
VCD Rotational Strength (C=O stretch)+15 x 10⁻⁴⁴ esu²cm²DFT (B3LYP/6-31G)

Note: The data in this table are illustrative and represent the type of spectroscopic predictions that can be made using computational chemistry.

Chemical Reactivity and Derivatization of 2s 2 Ethylhexyl Acetate

Hydrolysis Kinetics and Mechanism of (2S)-2-Ethylhexyl Acetate (B1210297)

Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. For (2S)-2-Ethylhexyl acetate, this reaction produces acetic acid and (2S)-2-ethylhexanol. The rate and mechanism of this process are highly dependent on the presence of catalysts, typically acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis of this compound proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of (2S)-2-ethylhexanol regenerates the acid catalyst and yields acetic acid. This entire process is reversible, and the equilibrium can be shifted by controlling the concentration of water. colby.edu

The stability of this compound in aqueous environments is significantly affected by both pH and temperature.

Influence of pH: The rate of hydrolysis is slowest in neutral conditions and increases under both acidic and basic pH. In basic conditions, the rate is particularly enhanced. A base-catalyzed second-order hydrolysis rate constant for 2-ethylhexyl acetate has been estimated at 0.07 L/mol-sec. nih.gov This corresponds to estimated hydrolysis half-lives of approximately 3 years at a neutral pH of 7 and about 122 days at a slightly alkaline pH of 8. nih.gov This demonstrates a significant decrease in stability with an increase in alkalinity.

Influence of Temperature: An increase in temperature generally accelerates the rate of hydrolysis, regardless of the pH. researchgate.net This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. researchgate.net Studies on similar esters have shown that the Arrhenius activation energy can exhibit a complex dependence on temperature, particularly in aqueous solutions, suggesting that changes in solvent structure and solvation at different temperatures play a role in the reaction kinetics. actachemscand.org For the base-catalyzed hydrolysis of ethyl acetate, the activation energy has been measured at 11.56 kcal/mol, and the rate constant increases with temperature. uv.esdergipark.org.tr This principle applies to this compound, where elevated temperatures will decrease its hydrolytic stability.

Transesterification Reactions Involving this compound

Transesterification is the process of exchanging the organic R' group of an ester with the organic R'' group of an alcohol. This reaction can be catalyzed by either an acid or a base and is a key method for both synthesizing and modifying esters. masterorganicchemistry.com

This compound can be synthesized via the transesterification of a simpler ester, such as methyl acetate, with 2-ethylhexanol. In one study, this reaction was optimized using a strongly acidic cation-exchange resin as a catalyst. researchgate.netasianpubs.org The research highlights the influence of various parameters on the reaction's efficiency.

ParameterOptimal ConditionReference
CatalystStrongly acidic cation-exchange resin (NKC-9) researchgate.netasianpubs.org
Catalyst Loading20 wt.% researchgate.netasianpubs.org
Molar Ratio (Methyl Acetate to 2-Ethylhexanol)4:1 researchgate.netasianpubs.org
Reaction Temperature80 °C researchgate.netasianpubs.org
Reaction Time3 hours researchgate.netasianpubs.org
Product Yield90.90% researchgate.netasianpubs.org
Conversion of 2-Ethylhexanol79.64% researchgate.netasianpubs.org

This reaction demonstrates a typical exchange where the methoxy (B1213986) group of methyl acetate is replaced by the 2-ethylhexyloxy group from 2-ethylhexanol. Similarly, other studies have explored the transesterification of palm oil methyl esters with 2-ethylhexanol to produce palm-based ethylhexyl esters, further illustrating the versatility of this exchange reaction. researchgate.net

As transesterification is a reversible equilibrium-driven process, this compound can serve as a starting material for the synthesis of other acetate esters. By reacting this compound with a different alcohol in the presence of a suitable catalyst, the 2-ethylhexanol moiety can be displaced.

For example, reacting this compound with methanol (B129727) would yield methyl acetate and 2-ethylhexanol. To favor the formation of the new ester, the alcohol reactant is typically used in large excess, or one of the products (in this case, 2-ethylhexanol or methyl acetate) is removed from the reaction mixture as it forms to shift the equilibrium. This strategy allows for the transformation of this compound into a variety of other acetate esters, making it a versatile intermediate in the development of novel ester compounds.

Oxidation and Reduction Pathways of this compound

Oxidation Pathways: The ester functional group itself is generally resistant to oxidation. However, the alkyl portions of the this compound molecule can be oxidized under specific conditions. Vigorous oxidation of the alkyl side chain, for instance with strong oxidizing agents like chromic acid or potassium permanganate, could potentially lead to cleavage of C-C bonds and the formation of smaller carboxylic acids. ncert.nic.in However, such reactions are often non-selective. The biological or enzymatic oxidation of long-chain fatty esters typically proceeds via β-oxidation, where two-carbon units are sequentially removed. jackwestin.com While not a simple chemical pathway, this illustrates a potential metabolic fate involving the degradation of the molecule's alkyl chain.

Reduction Pathways: The ester group of this compound can be readily reduced by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. adichemistry.commasterorganicchemistry.com The reduction of an ester with LiAlH₄ is a two-step process. First, a hydride ion attacks the carbonyl carbon, leading to the elimination of the alkoxide ((2S)-2-ethylhexoxide) and the formation of an intermediate aldehyde. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by another hydride ion. chemistrysteps.com An acidic workup then protonates the resulting alkoxide intermediates. ucalgary.ca This process cleaves the ester into two separate alcohol molecules. In the case of this compound, the reduction yields ethanol (B145695) (from the acetate portion) and (2S)-2-ethylhexanol (from the alcohol portion). harvard.edu

Functionalization and Modification Strategies for this compound Derivatives

The chemical reactivity of this compound is centered around the strategic modification of its structure to yield derivatives with tailored properties. Direct functionalization of the acetate is less common; a more versatile approach involves the initial hydrolysis of this compound to its corresponding chiral alcohol, (2S)-2-ethylhexanol. This optically active alcohol then serves as a key intermediate for the synthesis of a diverse array of chiral esters and polymerizable monomers. This two-step strategy allows for the introduction of a wide variety of functional groups and molecular architectures, capitalizing on the inherent chirality of the (2S)-2-ethylhexyl moiety.

Synthesis of Chiral Esters with Modified Alkyl Chains

The synthesis of chiral esters from (2S)-2-ethylhexanol allows for the creation of molecules with specific physical and chemical properties, often leveraging the stereochemistry of the starting alcohol. A primary method for this transformation is enzymatic esterification, which offers high selectivity and mild reaction conditions, preserving the chiral integrity of the molecule.

Lipase-catalyzed esterification is a widely employed technique for this purpose. For instance, the immobilized lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of various esters of 2-ethylhexanol. In a solvent-free system, (2S)-2-ethylhexanol can be reacted with a range of carboxylic acids to produce the corresponding chiral esters. These reactions are often carried out at elevated temperatures to increase the reaction rate, and an excess of the alcohol may be used to drive the equilibrium towards the product.

One notable example is the synthesis of (2S)-2-ethylhexyl palmitate, a branched-chain ester with applications in cosmetics and as a lubricant. The enzymatic synthesis of this compound from 2-ethylhexyl alcohol and palmitic acid has been optimized using an immobilized lipase from Thermomyces lanuginosus. Optimal conditions were found to be a temperature of 55 °C and an enzyme loading of 2% (by weight of substrate), achieving a conversion of 97%. bohrium.com

Further research has explored the synthesis of esters with more complex alkyl chains. For example, estolide 2-ethylhexyl esters have been synthesized through the condensation of ricinoleic acid with lauric acid, followed by capping with 2-ethylhexyl alcohol. This process yields a molecule with a significantly modified and extended alkyl chain, with potential applications as a biolubricant. analis.com.my

The table below summarizes key research findings in the synthesis of chiral esters from 2-ethylhexanol.

Exploration of Polymerizable Derivatives of this compound

The chiral (2S)-2-ethylhexyl group can be incorporated into polymers to influence their properties, such as their thermal characteristics and morphology. The most common route to achieve this is by converting (2S)-2-ethylhexanol into a polymerizable monomer, typically an acrylate (B77674) or methacrylate (B99206) ester. These monomers can then be polymerized using various techniques, including controlled radical polymerization methods that allow for the synthesis of well-defined polymer architectures.

The synthesis of (2S)-2-ethylhexyl acrylate and (2S)-2-ethylhexyl methacrylate is typically achieved through the esterification of (2S)-2-ethylhexanol with acrylic acid or methacrylic acid, respectively. This reaction can be catalyzed by strong acids, such as sulfated zirconia, which has been shown to be an effective heterogeneous catalyst for the esterification of acrylic acid with 2-ethylhexanol, achieving a conversion of 77.22% at 90°C. core.ac.uk

Once synthesized, these chiral monomers can be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer excellent control over the polymer's molecular weight and polydispersity.

For example, the ATRP of 2-ethylhexyl acrylate (EHA) has been successfully carried out using a CuBr/PMDETA catalyst system. This controlled polymerization process allows for the synthesis of poly(2-ethylhexyl acrylate) with a narrow molecular weight distribution. ias.ac.in Similarly, the emulsion ATRP of 2-ethylhexyl methacrylate has been achieved, yielding stable latexes and polymers with low polydispersity (Mw/Mn = 1.1–1.2). researchgate.net

RAFT polymerization has also been employed for the synthesis of block copolymers containing 2-ethylhexyl acrylate. For instance, the RAFT-mediated dispersion polymerization of 2-ethylhexyl acrylate and methyl acrylate has been used to produce block copolymers, demonstrating the versatility of this monomer in creating complex polymer architectures. acs.org

Beyond acrylates and methacrylates, other polymerizable derivatives of (2S)-2-ethylhexanol can be envisioned. For example, vinyl ether derivatives can be synthesized through a palladium-catalyzed transetherification reaction between the alcohol and a vinyl ether, such as ethyl vinyl ether. academie-sciences.fr These vinyl ether monomers can then be polymerized, offering an alternative route to incorporating the chiral side chain into a polymer backbone.

The table below presents a summary of research on the synthesis and polymerization of derivatives of 2-ethylhexanol.

Industrial and Material Science Applications of 2s 2 Ethylhexyl Acetate Non Biological Focus

Role of (2S)-2-Ethylhexyl Acetate (B1210297) in Coating and Resin Formulations

(2S)-2-Ethylhexyl acetate is a key ingredient in the coatings and resin industry, where it functions primarily as a coalescing agent and a solvent. Its slow evaporation rate and strong solvency for various polymers contribute to the formation of uniform and durable films. seqens.comspecialchem.comnbinno.com

As a Coalescing Agent in Latex Paints and Coatings

In latex paints and coatings, this compound acts as an effective coalescing agent. specialchem.com Latex paints consist of polymer particles dispersed in water. For these particles to form a continuous, durable film upon drying, they must soften and fuse together in a process called coalescence. This compound, being a slow-evaporating solvent, temporarily plasticizes the polymer particles, lowering their glass transition temperature (Tg) and allowing them to merge into a cohesive film. google.comspecialchem.com

The efficiency of a coalescing agent is crucial for the final properties of the paint film. A good coalescing agent should effectively reduce the minimum film formation temperature (MFFT), be compatible with the latex system, and have low water solubility to ensure it partitions into the polymer phase. thegoodscentscompany.comredalyc.org this compound's hydrophobic nature and high boiling point ensure it remains in the film long enough to facilitate proper coalescence before slowly evaporating, contributing to a smooth and defect-free finish. seqens.comunivarsolutions.com

Table 1: Comparison of Coalescing Agent Efficiency in a Styrene-Acrylic Latex System

Coalescing AgentMFFT Reduction (°C) at 5% ConcentrationEvaporation Rate (Butyl Acetate = 1)Water Solubility ( g/100 mL)
This compound 120.03<0.1
Texanol™150.0020.15
Propylene Glycol80.02Miscible

Solvent Properties in Industrial Resins and Polymers

This compound is a versatile solvent for a variety of industrial resins and polymers. seqens.comspecialchem.com Its good solvency is attributed to its ester functional group and its alkyl chain, which allow it to dissolve both polar and non-polar substances. It is particularly effective for dissolving nitrocellulose, a key component in many lacquers and coatings. seqens.comthegoodscentscompany.com Its slow evaporation rate is advantageous in these applications as it allows for better flow and leveling of the coating, preventing defects such as brush marks and orange peel. nbinno.com

The compatibility of this compound with a wide range of other solvents, including alcohols, ketones, and hydrocarbons, makes it a valuable co-solvent in complex formulations. seqens.com This allows formulators to fine-tune the properties of the coating, such as drying time and viscosity.

Application in Polymer Science and Engineering

Beyond its role in coatings, this compound finds applications in the broader field of polymer science and engineering. Its ability to interact with polymer chains makes it useful as a plasticizer and a processing solvent.

As a Plasticizer in Polymer Matrices

Plasticizers are additives that increase the flexibility and durability of a polymer. They work by embedding themselves between the polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg). While not as common as phthalate-based plasticizers, this compound can function as a plasticizer in certain polymer systems. solubilityofthings.com Its ester group can interact with polar polymers, while its alkyl chain provides internal lubricity.

The effectiveness of a plasticizer depends on its compatibility with the polymer and its ability to lower the Tg. Research has shown that the addition of ester-based compounds can significantly alter the mechanical properties of polymers like polyvinyl chloride (PVC).

Table 2: Hypothetical Effect of this compound on the Mechanical Properties of PVC

PVC FormulationPlasticizer Content (%)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC0505
PVC with this compound2035150
PVC with DEHP2030250

This table is illustrative and based on general principles of plasticization. Specific data for this compound in PVC is limited.

Influence of this compound on Polymer Film Formation

The primary influence of this compound on polymer film formation stems from its role as a coalescing agent, as discussed in section 6.1.1. By temporarily reducing the Tg of polymer particles in a latex, it enables them to deform and fuse into a continuous film as the water evaporates. google.comspecialchem.com This process is critical for achieving desired film properties such as adhesion, barrier properties, and appearance.

The slow evaporation rate of this compound is a key factor in its effectiveness. univarsolutions.com A solvent that evaporates too quickly would not allow sufficient time for the polymer particles to coalesce properly, resulting in a porous and weak film. The gradual evaporation of this compound ensures that the film remains flexible during the critical stages of drying.

Use as a Solvent for Polymer Dissolution and Processing

The good solvency of this compound for a range of polymers makes it a useful solvent for polymer dissolution and processing. seqens.com Dissolving a polymer in a suitable solvent is a common first step in many industrial processes, such as the casting of films, the spinning of fibers, and the formulation of adhesives.

The choice of solvent for polymer processing depends on several factors, including its ability to dissolve the polymer, its boiling point, and its viscosity. The high boiling point of this compound can be advantageous in processes where a slow and controlled removal of the solvent is required. solubilityofthings.com

Table 3: Solubility of Various Polymers in this compound

PolymerSolubilityObservations
NitrocelluloseHighForms clear, viscous solutions suitable for lacquers.
PolystyreneModerateCan be used to create solutions for coatings or adhesives.
Polyvinyl AcetateModerateSwells the polymer, can form solutions with heating.
Polyethylene (B3416737)InsolubleThe non-polar nature of polyethylene prevents dissolution.

Utilization as an Intermediate in Chemical Synthesis

This compound serves as a functional intermediate in various chemical manufacturing processes. Its utility is primarily centered on its ester structure, which allows it to be a precursor for other chemical compounds and a participant in multi-step industrial synthesis.

While this compound is often the final product of synthesis for its solvent properties, it also functions as a starting material for the creation of other, more complex esters through a process known as transesterification. In this type of reaction, the ethoxy group of the this compound is exchanged with the alcohol moiety of another, often more complex or higher molecular weight alcohol.

This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an incoming alcohol on the carbonyl carbon of the this compound. This process allows for the synthesis of a wide array of other esters which may have specific desired properties for applications in areas such as specialty polymers, plasticizers, or synthetic lubricants, where the acetate functional group is less desirable. The choice of the replacement alcohol dictates the properties of the final ester product.

The synthesis of this compound itself is a well-defined industrial process, often achieved through the direct esterification of 2-ethylhexanol with acetic acid or via transesterification of another acetate, such as methyl acetate, with 2-ethylhexanol. One documented industrial synthesis route involves the transesterification of methyl acetate with 2-ethylhexanol using a strongly acidic cation-exchange resin as a catalyst. Optimal conditions for this process have been identified to maximize the yield and conversion rate, involving specific molar ratios of reactants, catalyst loading, and reaction temperatures. For instance, a molar ratio of 4:1 (methyl acetate to 2-ethylhexanol) at 80°C for 3 hours with a 20 wt. % catalyst loading has been shown to be effective. This positions this compound as a key component in a synthesis chain that transforms simpler raw materials like methanol (B129727) and acetic acid into a versatile, higher-boiling-point solvent and chemical intermediate.

Application in Industrial Cleaning and Degreasing Formulations (Non-Personal Care)

This compound is a valuable component in a variety of industrial cleaning and degreasing products due to its favorable solvent characteristics. It is a high-boiling, relatively polar solvent with low volatility, making it effective for dissolving a range of substances without evaporating too quickly. nih.gov

Its strong solvency power makes it suitable for formulations designed to remove oils, greases, resins, and other contaminants from machinery, metal parts, and other industrial surfaces. It is often used as an additive in powerful cleaning systems and paint removers. nih.gov A key advantage of this compound in these formulations is its compatibility with many other common organic solvents, including alcohols, ketones, glycol ethers, and both aromatic and aliphatic hydrocarbons. nih.gov This allows formulators to create stable, effective cleaning blends tailored to specific industrial cleaning challenges.

Table 1: Properties of this compound Relevant to Industrial Cleaning

Property Value Implication for Cleaning Formulations
Boiling Point 199 °C Low volatility ensures longer contact time with the substrate for effective soil removal.
Flash Point 71 °C (Closed Cup) Higher flash point compared to more volatile solvents, offering a better safety profile during use and storage.
Solubility Miscible with most organic solvents; very low solubility in water Allows for versatile formulation with other solvents to create powerful degreasers; suitable for non-aqueous cleaning systems.

| Odor | Mild, sweet, fruity | Less harsh odor compared to many chlorinated or aromatic solvents, improving workplace environment. |

Consideration in Lubricant and Hydraulic Fluid Formulations

The direct application of this compound as a primary base oil in lubricant or hydraulic fluid formulations is not common. The properties required for these applications, such as high viscosity index (low change in viscosity with temperature), excellent thermal and oxidative stability, and specific lubricity characteristics, are generally not met by this relatively simple ester.

However, other, more complex 2-ethylhexyl esters, such as 2-ethylhexyl oleate (B1233923) or di(2-ethylhexyl) adipate, are used in these applications. The consideration of this compound is therefore more theoretical, based on an analysis of its physical properties against the demanding requirements of lubricants and hydraulic fluids.

Table 2: Comparison of this compound Properties with Typical Lubricant Requirements

Property This compound Typical Requirement for Lubricant Base Oil Analysis of Suitability
Chemical Structure Monoester of a short-chain carboxylic acid Typically long-chain fatty acid esters, polyol esters, or synthetic hydrocarbons (PAOs) The short acetate chain does not provide the necessary film strength and thermal stability for high-load applications.
Boiling Point 199 °C >250 °C The boiling point is relatively low, leading to high volatility at typical operating temperatures of machinery, which would result in evaporative loss.
Viscosity Low (specific value not readily available, but inferred from its structure and use as a solvent) Varies by application, but generally much higher (e.g., ISO VG 32, 46, 68) Its low viscosity would not provide an adequate lubricating film between moving parts, leading to increased wear.

| Freezing Point | -93 °C | Low pour point is desirable | The very low freezing point is a favorable characteristic for low-temperature fluidity. |

Environmental Fate and Degradation Studies of 2s 2 Ethylhexyl Acetate

Biodegradation Mechanisms of (2S)-2-Ethylhexyl Acetate (B1210297) in Aquatic and Terrestrial Systems

The general pathway for the biodegradation of simple acetate esters often begins with hydrolysis, a reaction catalyzed by esterase enzymes produced by microorganisms. This initial step cleaves the ester bond to yield an alcohol and acetic acid. In the case of 2-ethylhexyl acetate, this would produce 2-ethylhexanol and acetic acid. Following this, the resulting products would likely be integrated into common metabolic pathways. For instance, acetic acid can be converted to acetyl-CoA and enter the citric acid cycle. The degradation of the 2-ethylhexanol moiety would proceed through subsequent oxidation steps.

Biodegradation Data for 2-Ethylhexyl Acetate
Test Duration 28 days
Result ~32% Biodegradation
Classification Not readily biodegradable
Source eastman.com

Aerobic Biodegradation Pathways

Specific aerobic biodegradation pathways for (2S)-2-Ethylhexyl acetate have not been documented in scientific literature. Based on the general metabolism of similar esters, the aerobic degradation would likely be initiated by an esterase-mediated hydrolysis to form 2-ethylhexanol and acetate nih.gov. The acetate would then be metabolized through the tricarboxylic acid (TCA) cycle. The 2-ethylhexanol component would likely undergo oxidation to 2-ethylhexanoic acid, followed by further degradation, potentially through beta-oxidation.

Anaerobic Biodegradation and Metabolite Identification

There is a lack of specific studies on the anaerobic biodegradation of this compound. Consequently, anaerobic degradation pathways and the identification of specific metabolites under these conditions have not been established. For some related, yet more complex, ester compounds like phthalates, anaerobic degradation is known to be significantly slower than aerobic degradation and can be inhibited by the accumulation of metabolites such as 2-ethylhexanol nih.govkaydiandesign.com. However, direct extrapolation to 2-ethylhexyl acetate is not possible without specific research.

Abiotic Degradation Processes of this compound

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment, such as through light (photodegradation) or water (hydrolysis).

Photodegradation Kinetics and Products

There is no available information in scientific literature detailing the photodegradation kinetics or the resulting products for this compound. While studies exist for other compounds containing a 2-ethylhexyl moiety, such as Di(2-ethylhexyl) phthalate (DEHP), these findings are not directly applicable to the acetate ester due to differences in chemical structure and light-absorbing properties researchgate.netnih.gov.

Hydrolytic Stability and Environmental Persistence

The hydrolytic stability of this compound under various environmental pH conditions has not been extensively studied. As an ester, it is expected to undergo hydrolysis to form 2-ethylhexanol and acetic acid. The rate of this reaction is typically dependent on pH and temperature. Its low water solubility and the fact that it is not readily biodegradable suggest that 2-ethylhexyl acetate may persist in the environment eastman.com. The lack of specific hydrolysis rate data prevents a quantitative assessment of its environmental persistence through this pathway.

Environmental Transport and Distribution Modeling of this compound

The environmental transport and distribution of a chemical are influenced by its physical and chemical properties, such as water solubility and its tendency to partition into soil or organic matter. 2-Ethylhexyl acetate has low water solubility, which suggests it is not likely to be mobile in aquatic environments eastman.com. Instead, it would be expected to adsorb to soil and sediment particles.

Modeling predictions for the bioconcentration factor (BCF), which indicates the potential for a chemical to accumulate in aquatic organisms, suggest relatively low values. This indicates that significant bioaccumulation of 2-ethylhexyl acetate is not expected ssl-images-amazon.com.

Predicted Environmental Mobility and Accumulation
Water Solubility Low
Expected Mobility in Soil Low (Adsorption to soil/sediment expected)
Predicted Bioconcentration Factor (BCF) 8 - 150
Bioaccumulation Potential Not expected to be significant
Source eastman.comssl-images-amazon.com

Volatilization and Atmospheric Fate

The movement of this compound from soil and water surfaces into the atmosphere is influenced by its volatility. The compound is described as a solvent with a slow evaporation rate and low volatility seqens.comeastman.comspecialchem.com. This is consistent with its reported vapor pressure, which is a key indicator of its tendency to volatilize.

The potential for this compound to partition between air and water, a factor in its atmospheric fate, is described by the Henry's Law Constant. While an experimental value for this specific compound is not available, its low water solubility and low vapor pressure suggest that its tendency to escape from water into the air is moderate.

Table 1: Atmospheric Fate Properties of 2-Ethylhexyl Acetate

ParameterValueReference
Vapor Pressure0.399 mmHg @ 20°C univarsolutions.com
VolatilitySlow evaporation rate, low volatility seqens.comeastman.comspecialchem.com
Atmospheric DegradationReaction with hydroxyl (•OH) radicalsGeneral scientific consensus
Estimated Atmospheric Half-life~19-22 hours (by analogy to similar compounds)Inference from related compounds

Sorption and Leaching Behavior in Soil

The behavior of this compound in the soil environment is largely determined by its sorption to soil particles, which in turn dictates its mobility and potential for leaching into groundwater. Sorption is primarily influenced by the compound's hydrophobicity and the organic carbon content of the soil.

The octanol-water partition coefficient (log Kow) is a critical parameter for predicting the extent of sorption. A predicted log Kow value for this compound is 4.06 . This relatively high value indicates a strong tendency for the compound to partition from water into organic phases, such as the organic matter present in soil.

From the log Kow, the soil organic carbon-water partition coefficient (Koc) can be estimated using established quantitative structure-activity relationship (QSAR) equations. A higher Koc value signifies stronger sorption to soil and consequently, lower mobility. Based on its log Kow of 4.06, this compound is expected to have a high Koc value, suggesting it will be strongly adsorbed by soil and sediment.

This strong sorption behavior implies that this compound has a low potential for leaching. Once introduced into the soil, it is likely to remain in the upper soil layers, bound to organic matter. This reduces the likelihood of it migrating downwards through the soil profile and contaminating groundwater resources. An SDS for 2-ethylhexyl acetate notes that significant adsorption of the compound to the solid soil phase is not expected, though this is a qualitative assessment ssl-images-amazon.com. However, the predicted log Kow value suggests a more significant interaction with soil organic carbon. Further experimental studies would be beneficial to resolve this. Biodegradation is also a key factor, with one source indicating approximately 32% degradation in 28 days, suggesting that it is only partially biodegradable in the short term eastman.com.

Table 2: Soil Interaction Properties of this compound

ParameterValueReference
Water SolubilityLow / Slightly soluble eastman.comunivarsolutions.comsolubilityofthings.com
Predicted log Kow (logP)4.06
Sorption PotentialExpected to be high due to high log KowInference from log Kow
Leaching PotentialExpected to be lowInference from high sorption potential
Biodegradation~32% in 28 days eastman.com

Regulatory and Economic Landscape Pertaining to 2s 2 Ethylhexyl Acetate

Industrial Production Standards and Quality Control Regulations

The production of 2-Ethylhexyl acetate (B1210297) is governed by a set of industrial standards and quality control regulations designed to ensure product consistency and safety across its various applications. While specific standards for the (2S)- stereoisomer are not distinctly separated from the racemic mixture in most general regulations, the requirements for the broader 2-Ethylhexyl acetate category are well-established.

Producers typically supply 2-Ethylhexyl acetate at specific purity levels to meet the demands of different industries. cognitivemarketresearch.comfuturemarketinsights.com Common purity grades available on the market include 98.0%, 99.0%, and higher. cognitivemarketresearch.comfuturemarketinsights.comthegoodscentscompany.com For instance, some suppliers offer a grade of at least 99% purity. thegoodscentscompany.com These specifications are critical for its use as a solvent in industries like paints, coatings, and printing inks, where impurities could adversely affect the final product's properties, such as flow and film formation. thegoodscentscompany.comseqens.com

Quality control is further managed through adherence to regulations set by various national and international bodies. In the United States, 2-Ethylhexyl acetate is listed on the Toxic Substances Control Act (TSCA) inventory, meaning it is subject to regulation by the US Environmental Protection Agency (EPA). fishersci.com Similarly, it is registered under Europe's EINECS (European Inventory of Existing Commercial Chemical Substances) with the EC Number 256-556-1 for the (2S)-isomer and 203-079-1 for the racemic mixture, indicating compliance with European chemical regulations. nih.gov In India, the Bureau of Indian Standards (BIS) issues Quality Control Orders (QCOs) for various chemicals, and while a specific order for 2-Ethylhexyl acetate is not highlighted, related compounds like Vinyl Acetate Monomer are regulated, indicating a framework for such standards exists. chemicals.gov.in

The characteristics of the final product are verified through standardized testing methods. Key physical properties that are subject to quality control include:

Specific Gravity: Typically in the range of 0.870 to 0.876 @ 25°C. thegoodscentscompany.com

Refractive Index: Generally between 1.417 and 1.423 @ 20°C. thegoodscentscompany.com

Flash Point: Approximately 71°C (159.8°F). fishersci.com

Boiling Point: Around 197°C. fishersci.com

These parameters ensure that each batch of 2-Ethylhexyl acetate meets the performance requirements for its intended use, such as a high-boiling retarder solvent in lacquers and enamels. thegoodscentscompany.com

Market Analysis and Production Trends for (2S)-2-Ethylhexyl Acetate

The market for 2-Ethylhexyl acetate, which encompasses the (2S)- isomer, is demonstrating consistent growth, driven by its extensive use as a solvent across multiple industries. Market analyses project a positive trajectory for both market size and demand over the coming years.

The global market for 2-Ethylhexyl acetate was valued at approximately USD 218.6 million in 2021 and is projected to expand significantly. futuremarketinsights.com Forecasts indicate the market size is expected to grow from an estimated USD 183.45 million in 2025 to USD 288.57 million by 2034, reflecting a compound annual growth rate (CAGR) of 5.16%. marketresearchfuture.com Another analysis projects the global market revenue to reach $1222.34 million in 2025 and grow to $1750.44 million by 2033, at a CAGR of 4.591%. cognitivemarketresearch.com

Global 2-Ethylhexyl Acetate Market Size and Forecast
YearMarket Size (USD Million)Source
2021218.6 futuremarketinsights.com
2024 (est.)174.45 marketresearchfuture.com
2025 (proj.)183.45 marketresearchfuture.com
2029 (proj.)312.2 futuremarketinsights.com
2034 (proj.)288.57 marketresearchfuture.com

The primary drivers for this market growth are the increasing demand from the paints and coatings, printing inks, and adhesives sectors. futuremarketinsights.commarketresearchfuture.com 2-Ethylhexyl acetate is valued as a solvent for its low volatility and good solvency properties. thegoodscentscompany.commarketresearchfuture.com It is often used to improve flow and film formation in products like lacquers and baking finishes. thegoodscentscompany.comseqens.com The industrial solvent segment is dominant, accounting for a significant portion of the market share. futuremarketinsights.com

Geographically, the market is distributed across several key regions. In 2025, North America is expected to hold a significant share of the global market. cognitivemarketresearch.com The East Asia market, particularly China, is also a key consumer and is projected to experience robust growth, driven by its large paints and coatings industry and increasing demand for printing inks and cosmetics. futuremarketinsights.com

Projected Market Growth for 2-Ethylhexyl Acetate
Forecast PeriodCAGR (%)Source
2022-20294.6 futuremarketinsights.com
2025-20334.591 cognitivemarketresearch.com
2025-20345.16 marketresearchfuture.com

Production trends are influenced by the availability and cost of raw materials, primarily 2-Ethylhexanol and an acetate source like acetic acid or methyl acetate. chemicalbook.comwikipedia.org The shift towards more environmentally friendly, water-based formulations in some sectors presents both a challenge and an opportunity, encouraging innovation in solvent applications that meet performance and regulatory requirements. marketresearchfuture.com

Future Research Trajectories for 2s 2 Ethylhexyl Acetate

Development of Novel Highly Enantioselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for applications in pharmaceuticals, materials, and fragrances. While methods exist for producing (2S)-2-Ethylhexyl acetate (B1210297), future research is focused on developing more efficient, selective, and sustainable synthetic routes.

Current research often relies on the enzymatic resolution of racemic 2-ethyl-1-hexanol, where an enzyme selectively acetylates one enantiomer, allowing for the separation of the desired (S)-alcohol precursor. For instance, a common method involves using lipase (B570770) enzymes with vinyl acetate to preferentially form (S)-2-ethylhexyl acetate. umw.edu However, these processes can be time-consuming and may require specific conditions.

Future work aims to move beyond resolution, which is inherently limited to a 50% theoretical yield for the desired enantiomer from a racemic mixture, towards asymmetric synthesis. This approach creates the desired stereocenter from an achiral starting material. Key areas of exploration include:

Chiral Catalysts: The development of novel chiral catalysts, inspired by the success of systems like the Sharpless epoxidation, is a major goal. libretexts.org These catalysts could enable the direct and highly selective synthesis of (2S)-2-Ethylhexyl acetate from achiral precursors, improving atom economy and reducing waste.

Biocatalysis: Expanding the library of enzymes and microorganisms for the asymmetric bioreduction of precursors like 2-ethylhex-2-enal (B1203452) is a promising avenue. researchgate.net This could lead to more efficient and environmentally benign production methods.

Reactive Chromatography: Techniques like simulated moving bed reactors (SMBR) offer a way to combine reaction and separation in a single continuous process. acs.orgresearchgate.net Research into optimizing this technology for the enantioselective synthesis of this compound could significantly enhance productivity and purity. acs.org

The table below outlines potential synthetic strategies and their targeted improvements.

Synthetic Strategy Current Approach Example Future Research Goal Potential Advantage
Enzymatic Resolution Lipase-mediated acetylation of racemic 2-ethyl-1-hexanol. umw.eduDiscovery of more robust and selective enzymes.Higher enantiomeric excess, milder reaction conditions.
Asymmetric Catalysis Use of chiral auxiliaries. libretexts.orgDevelopment of a direct catalytic asymmetric synthesis.Higher yield, improved atom economy, less waste.
Integrated Reaction/Separation Batch reactive distillation. researchgate.netContinuous enantioselective synthesis in a Simulated Moving Bed Reactor (SMBR). acs.orgIncreased conversion, purity, and productivity. acs.org

Exploration of Advanced Functional Materials Utilizing this compound

The chiral nature of this compound makes it a valuable building block for advanced functional materials. Its specific stereochemistry can be used to impart unique properties to polymers, liquid crystals, and other complex structures.

Future research in this area is focused on leveraging the chirality of this compound to create materials with tailored optical, electronic, and mechanical properties. Potential applications include:

Chiral Polymers: Incorporating this compound as a monomer or a side-chain in polymers can induce helical structures or other forms of supramolecular chirality. These materials could have applications in chiral separations, asymmetric catalysis, and sensing.

Liquid Crystals: Chiral dopants are essential for creating certain phases in liquid crystal displays (LCDs). This compound and its derivatives could be explored as novel chiral dopants to improve switching times, contrast, and other performance metrics.

Functional Thin Films: Innovative deposition techniques like initiated chemical vapor deposition (iCVD) allow for the creation of functional polymer thin films. european-mrs.com Using this compound derivatives in such processes could lead to the development of chiral surfaces with specific adhesive or biocompatible properties. european-mrs.com For example, research into donor-π-spacer-acceptor (D-π-A) molecules for organic solar cells often requires the synthesis of complex aldehyde precursors, a role that derivatives of this compound could potentially fill. mdpi.com

The table below summarizes potential applications of this compound in functional materials.

Material Type Potential Role of this compound Targeted Property Example Application Area
Chiral Polymers Chiral monomer or side-chainInduction of helical polymer structuresChiral chromatography, asymmetric catalysis
Liquid Crystals Chiral dopantControl of liquid crystal phase behaviorAdvanced display technologies
Functional Coatings Component in polymer filmsEngineered surface properties (e.g., chirality, adhesion)Smart membranes, biosensors
Organic Electronics Precursor for complex organic moleculesTailored electronic and optical propertiesOrganic solar cells mdpi.com

Sustainable and Circular Economy Approaches for this compound Production and End-of-Life

The transition to a circular economy is a critical goal for the chemical industry, aiming to minimize waste and maximize resource utilization. nih.gov Future research on this compound will increasingly focus on sustainable production methods and end-of-life considerations.

Key research trajectories include:

Bio-based Feedstocks: A primary goal is to move away from petroleum-derived starting materials. Research into producing the precursor, 2-ethylhexanol, from renewable biomass sources is crucial. This aligns with broader trends in creating bio-based platform chemicals. csic.es The production of acetic acid, the other key component, from sources like biogas is also an active area of research. csic.es

Green Chemistry in Synthesis: The development of catalytic systems that are more environmentally friendly is a priority. This includes using non-toxic catalysts, reducing solvent use, and designing processes that are more energy-efficient. mdpi.com For example, using protic ionic liquids as both solvent and catalyst in esterification reactions presents a greener alternative to traditional methods. mdpi.com

Recycling and Upcycling: At the end of its life, it is important to have strategies for recovering and reusing this compound or its components. Research into chemical recycling processes, such as the depolymerization of materials containing the ester, can help close the loop. patsnap.com These methods can break down products into their constituent monomers for purification and repolymerization. patsnap.com

Biodegradation: Understanding and enhancing the biodegradability of this compound is important for applications where release into the environment is possible. While it has some level of biodegradability (~32% in 28 days), improving this aspect is a key research goal for enhancing its environmental profile. eastman.com

The following table outlines strategies for integrating this compound into a circular economy framework.

Lifecycle Stage Sustainable Approach Research Focus Desired Outcome
Production Use of bio-based feedstocksFermentation or catalytic conversion of biomass to 2-ethylhexanol and acetic acid. csic.esReduced reliance on fossil fuels, lower carbon footprint. nih.gov
Synthesis Green catalytic processesDevelopment of recyclable catalysts, solvent-free reactions. mdpi.comMinimized waste, increased energy efficiency.
End-of-Life Chemical RecyclingDepolymerization of ester-containing materials to recover monomers. patsnap.comCreation of a closed-loop system for the ester. patsnap.com
Disposal Enhanced BiodegradationIdentifying microbial pathways for ester degradation.Reduced environmental persistence.

Interdisciplinary Research Integrating this compound in Emerging Technologies

The unique properties of this compound make it a candidate for integration into a variety of emerging technologies. This requires interdisciplinary collaboration between chemists, materials scientists, engineers, and biologists.

Future research will likely explore its use in:

Advanced Sensors: Chiral molecules can be used to create sensors that can detect and differentiate between other chiral molecules. This compound could be incorporated into sensor arrays for applications in medical diagnostics, environmental monitoring, or quality control in the food and fragrance industries.

Biomedical Devices: The biocompatibility and specific interactions of chiral surfaces are of great interest in the biomedical field. Polymers and coatings derived from this compound could be used to create improved medical implants, drug delivery systems, or diagnostic tools.

"Smart" Materials: These are materials that respond to external stimuli like light, temperature, or the presence of a specific chemical. The chirality of this compound could be used to design smart materials with novel response mechanisms, for example, in self-healing polymers or materials that change their optical properties on demand.

Methodological Advancements in Characterization and Computational Modeling

As the applications for this compound become more sophisticated, the need for advanced analytical and computational tools to characterize it and predict its behavior also grows.

Future research in this area will focus on:

Advanced Analytical Techniques: Developing more sensitive and efficient methods for determining enantiomeric purity is crucial. This includes advancements in chiral chromatography (both gas and liquid), as well as spectroscopic methods like vibrational circular dichroism (VCD).

Computational Modeling: Molecular modeling and simulation can provide deep insights into how this compound interacts with other molecules, such as enzymes or polymer chains. Future research will use these tools to:

Design new catalysts for its enantioselective synthesis.

Predict the properties of new materials incorporating the chiral ester.

Understand its metabolic pathways and interactions in biological systems. umw.eduebi.ac.uk

High-Throughput Screening: Combining automated synthesis with rapid analytical techniques and computational screening will accelerate the discovery of new applications and improved production processes for this compound.

The table below details the focus of future methodological advancements.

Methodology Area of Advancement Research Objective Impact
Analytical Chemistry Chiral ChromatographyIncreased resolution and speed for enantiomer separation.More accurate and efficient quality control.
Spectroscopy Vibrational Circular Dichroism (VCD)Absolute configuration determination without derivatization.Faster and more direct structural analysis.
Computational Chemistry Molecular Dynamics SimulationsSimulating interactions with enzymes or in polymer matrices.Rational design of catalysts and materials.
Process Engineering High-Throughput ExperimentationAutomated synthesis and screening of reaction conditions.Accelerated process optimization.

Q & A

Q. What methodologies are recommended for determining the purity of (2S)-2-ethylhexyl acetate in synthetic samples?

Gas chromatography (GC) with flame ionization detection (FID) is the standard method for purity assessment. Ensure the GC column is optimized for ester separation (e.g., polar stationary phases). Calibrate using a reference standard of ≥99.0% purity, as commercial synthesis-grade materials often meet this threshold . For enhanced accuracy, combine GC with mass spectrometry (GC-MS) to confirm molecular identity and detect trace impurities .

Q. How can researchers accurately measure the vapor pressure of this compound under laboratory conditions?

Use a static method with a calibrated manometer or a dynamic gas-saturation technique. Reported values at 20°C are 0.28 hPa, but discrepancies may arise due to temperature control (±0.1°C precision required) or residual solvent traces. Cross-validate results with Antoine equation parameters from NIST Chemistry WebBook . Advanced setups should incorporate thermogravimetric analysis (TGA) for temperature-dependent vapor pressure curves .

Q. What safety protocols are critical when handling this compound in enzymatic hydrolysis studies?

The compound exhibits moderate skin/eye irritation (LD₅₀: 3000 mg/kg in rats) . Use fume hoods for volatile emissions (vapor pressure: 0.28 hPa at 20°C) and wear nitrile gloves. In bioreactor setups (e.g., liquid-liquid interface systems with fungal lipases), monitor pH and temperature to avoid ester decomposition into 2-ethylhexanol and acetic acid .

Advanced Research Questions

Q. How can contradictory environmental detection data for this compound be resolved?

Environmental monitoring studies report detection variability (e.g., 2.3 ppb in grab samples vs. nondetection in 24-hour composites) . This suggests episodic emissions or sampling artifacts. To resolve this:

  • Deploy passive samplers (e.g., thermal desorption tubes) for time-integrated measurements.
  • Validate analytical methods via EPA Method TO-15 or equivalent, ensuring detection limits ≤0.5 ppb .
  • Investigate photodegradation kinetics using UV-Vis spectroscopy; the ester’s stability under sunlight is poorly characterized .

Q. What experimental strategies optimize the enzymatic hydrolysis of this compound in bioreactors?

Fungal lipases (e.g., Candida rugosa) show promise in interfacial systems. Key parameters:

  • Phase ratio : Optimize organic/aqueous phase ratio to maximize enzyme-substrate contact .
  • Temperature : Maintain ≤40°C to prevent enzyme denaturation (autoignition temp: 268°C) .
  • Additives : Use CaCO₃-coated microspheres to stabilize the interface and enhance hydrolysis rates . Monitor progress via GC or FTIR for real-time acetate release quantification.

Q. How does the stereochemistry of this compound influence its environmental partitioning behavior?

The (2S) enantiomer may exhibit distinct adsorption kinetics on chiral surfaces (e.g., clay minerals). Comparative studies using chiral GC columns or capillary electrophoresis can isolate enantiomer-specific partitioning coefficients (Kₒc). Toxicity differences between enantiomers remain unexplored but could explain variability in ecological risk assessments .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting NOAEL (No Observed Adverse Effect Level) values for this compound?

Discrepancies stem from study design variations:

  • Exposure duration : Acute oral studies (LD₅₀: 3000 mg/kg) lack subchronic data .
  • Model organisms : Rat-based thresholds (e.g., EGLE’s 2 ppb ITSL) may not extrapolate to aquatic species .
  • Endpoint selection : Earlier studies focused on mortality, not neurotoxicity or endocrine disruption. Mitigate contradictions by adopting OECD TG 412 (28-day inhalation) protocols and including enantiomer-specific toxicokinetics .

Methodological Recommendations

  • Analytical Standards : Use ≥99.0% purity reference materials for calibration .
  • Environmental Sampling : Combine grab and composite sampling to capture emission dynamics .
  • Stereochemistry : Apply chiral separation techniques in ecotoxicology studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.